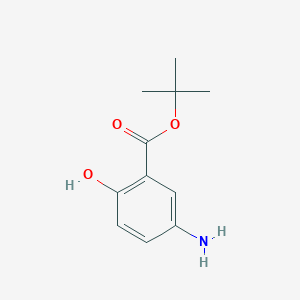

Tert-butyl 5-amino-2-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 5-amino-2-hydroxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Mode of Action

It is known that the compound contains a tert-butyl group, which is often used in the protection of amino acids during peptide synthesis .

Biochemical Pathways

Given its structural similarity to certain amino acids, it may be involved in peptide synthesis and other amino acid-related pathways .

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

Given its potential role in peptide synthesis, it may influence protein structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-hydroxybenzoate typically involves the esterification of 5-amino-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Ethers and esters.

Scientific Research Applications

Tert-butyl 5-amino-2-hydroxybenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-amino-2-hydroxybenzoate

- Tert-butyl 3-amino-2-hydroxybenzoate

- Tert-butyl 5-amino-3-hydroxybenzoate

Uniqueness

Tert-butyl 5-amino-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .

Biological Activity

Tert-butyl 5-amino-2-hydroxybenzoate, a compound derived from salicylic acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C12H17N1O3. The presence of the tert-butyl group contributes to its lipophilicity, which may influence its interaction with biological membranes and its overall bioavailability.

The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The compound can modulate various signaling pathways, including:

- Inhibition of Reactive Oxygen Species (ROS) : It has been shown to reduce oxidative stress in cellular models, which is crucial for protecting cells from damage during pathological conditions such as ischemic stroke .

- Regulation of Apoptosis : Studies indicate that this compound may inhibit apoptotic pathways, thus promoting cell survival under stress conditions .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research has demonstrated that it can effectively scavenge free radicals and reduce oxidative damage in various cell types. For instance, in a study involving oxygen-glucose deprivation (OGD) models, the compound significantly decreased intracellular ROS levels and improved mitochondrial membrane potential .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been investigated for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound:

- Neuroprotective Effects : In vitro studies using Neuro 2A neuroblastoma cells showed that treatment with this compound reduced apoptosis induced by oxidative stress. The compound also enhanced the phosphorylation of Akt and the expression of nuclear factor E2-related factor 2 (Nrf2), indicating a protective mechanism against oxidative damage .

- Synthesis and Applications : The compound is being explored as an intermediate in the synthesis of pharmaceutical agents due to its favorable biological activity. Its unique structure allows it to be modified for enhanced efficacy in drug formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H17N1O3 | Antioxidant, anti-inflammatory |

| Methyl 5-tert-butyl-2-hydroxybenzoate | C12H16O3 | Antimicrobial, antioxidant |

| LX009 (4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid) | C15H18ClN1O4 | Neuroprotective |

Properties

IUPAC Name |

tert-butyl 5-amino-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDXDSXJOWWPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.